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Compound of Interest

Compound Name: DPPD-Q

Cat. No.: B3051505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The widespread use of N,N'-disubstituted p-phenylenediamine (PPD) antioxidants in various

industrial applications, particularly in rubber products, has led to growing concerns about their

environmental fate and potential toxicity. A significant area of investigation surrounds the

quinone transformation products of these PPDs, with N-(1,3-dimethylbutyl)-N'-phenyl-p-

phenylenediamine quinone (6PPD-Q) gaining notoriety for its acute toxicity to certain aquatic

species. This guide provides a comparative analysis of the toxicity of DPPD-Q (N,N'-diphenyl-

p-phenylenediamine quinone) and its structural analogues, presenting key experimental data

and methodologies to inform future research and the development of safer alternatives.

Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity and

cytotoxicity of DPPD-Q and its structural analogues. A notable observation from the data is the

significantly higher toxicity of 6PPD-Q compared to other tested analogues in aquatic

organisms.

Table 1: Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)
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Compound 96-hour LC50 (μg/L) Reference

6PPD-Q 0.35 [1]

DPPD-Q > 50 [1]

CPPD-Q > 50 [1]

HPPD-Q > 50 [1]

DTPD-Q > 50 [1]

6PPD (parent compound) > 50 [1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test

subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone

HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone DTPD-Q: N,N'-di-p-tolyl-p-

phenylenediamine quinone

Table 2: In Vitro Cytotoxicity of PPD-Quinones

Compound Cell Line Endpoint Value (μg/L) Reference

6PPD-Q
CSE-119 (Coho

Salmon Embryo)
EC50 (Metabolic) 7.9 [2]

6PPD-Q
CSE-119 (Coho

Salmon Embryo)

EC50

(Cytotoxicity)
6.1 [2]

6PPD-Q
HepG2 (Human

Liver Carcinoma)
IC50 (48 hr) 127.50 [3]

6PPD-Q
L02 (Human

Normal Liver)
IC50 (48 hr) 22.51 [3]

DPPD-Q Vibrio fischeri EC50 1.76 mg/L [4]

EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal

response. IC50 (Inhibitory Concentration 50): A measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Experimental Protocols
96-hour Acute Lethality Toxicity Test in Rainbow Trout
This protocol is based on the methodology described in the study by Nair et al. (2023).[1]

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

Test Conditions:

Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.

Temperature: 15 ± 1 °C.

Duration: 96 ± 2 hours.

Test Type: Static.

Procedure:

Prepare stock solutions of each PPD-quinone in methanol.

Spike approximately 2 mL of the methanol stock solution into 20 L of water to achieve the

desired nominal concentrations (e.g., 0.2, 0.8, 3, 12, and 50 μg/L). For DPPD-Q, testing was

only conducted at 12 and 50 μg/L due to no observed toxicity at lower concentrations.[1]

Include a control group dosed with the methanol solvent vehicle at the same level as the

treatment groups (0.01%).

Use three replicates for each treatment group, with 10 fish per replicate.

Monitor fish for mortality over the 96-hour period.

Cell Viability and Cytotoxicity Assays
This protocol is adapted from the methodology for assessing the toxicity of 6PPD-Q in salmonid

cell lines by Greer et al. (2023).[2]

Cell Lines:
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CSE-119 (Coho salmon embryo)

CHSE-214 (Chinook salmon embryo)

RTG-2 (Rainbow trout gonad)

SSE-5 (Sockeye salmon embryo)

Procedure:

Seed cells in 96-well plates at a density of 10,000 cells per well in 100 μL of media.

Allow cells to adhere for 24 hours.

Prepare 2X solutions of the test compounds (e.g., 6PPD-Q) in cell media.

Add 100 μL of the 2X solution to each well to achieve the final desired concentrations (e.g.,

0.1–100 μg/L).

Include a solvent control with the same percentage of DMSO as the highest test

concentration.

Incubate for 24 hours.

Metabolic Activity Assay: Assess metabolic activity using a suitable assay (e.g., resazurin-

based).

Cytotoxicity Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase

(LDH) from lysed cells.

Mechanisms of Toxicity: A Glimpse into Cellular
Disruption
Research into the toxic mechanisms of PPD-quinones, particularly 6PPD-Q, points towards a

multi-faceted cellular assault involving oxidative stress, DNA damage, and the dysregulation of

key signaling pathways.
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Oxidative Stress and DNA Damage: PPD-quinones are redox-active molecules that can

participate in reactions that generate reactive oxygen species (ROS).[5] This can lead to a

state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA. One

identified mechanism of DNA damage is the formation of DNA adducts. For instance, 6PPD-Q

has been shown to react with deoxyguanosine to form a 3-hydroxy-1, N2-6PPD-etheno-2'-

deoxyguanosine (6PPDQ-dG) adduct in both mammalian and algal cells.[6]

Signaling Pathway Disruption: Studies suggest that PPDs and their quinone derivatives can

interfere with crucial cellular signaling pathways.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved

in regulating a wide range of cellular processes, including proliferation, differentiation, and

apoptosis. There is evidence to suggest that PPD-quinones may modulate the MAPK

signaling pathway, potentially contributing to their toxic effects.[7][8]

PPARγ Signaling Pathway: The peroxisome proliferator-activated receptor gamma (PPARγ)

is a key regulator of lipid metabolism and inflammation. Chronic exposure to 6PPD and

6PPD-Q has been shown to downregulate PPARγ, leading to hepatotoxicity in zebrafish.

The following diagram illustrates a proposed logical workflow for the toxicity of PPD-quinones,

integrating the concepts of oxidative stress and signaling pathway disruption.
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Caption: Proposed toxicity workflow for PPD-Quinones.

Conclusion
The available data clearly indicates a significant difference in the toxicity profiles of various

PPD-quinone analogues. While DPPD-Q and several other tested analogues exhibit low acute

toxicity to rainbow trout, 6PPD-Q is highly toxic. This highlights the critical role that the

chemical structure of the side chains plays in determining the toxic potential of these

compounds. The mechanisms of toxicity appear to be complex, involving oxidative stress, DNA

damage, and the disruption of key cellular signaling pathways. Further research is warranted to

fully elucidate these mechanisms and to conduct comprehensive comparative toxicity studies

across a wider range of analogues and endpoints. This knowledge is essential for the

development of safer and more environmentally benign antioxidant alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b3051505#structural-analogues-of-dppd-q-and-their-
toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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